1-Butyl-4-methylpyridin-1-ium benzoate
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Overview
Description
1-Butyl-4-methylpyridin-1-ium benzoate is an organic compound with the molecular formula C16H21NO2. It is a pyridinium-based ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-methylpyridin-1-ium benzoate can be synthesized through a quaternization reaction. The process involves the reaction of 4-methylpyridine with butyl bromide to form 1-butyl-4-methylpyridinium bromide. This intermediate is then reacted with sodium benzoate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-methylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Butyl-4-methylpyridin-1-ium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-methylpyridin-1-ium benzoate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the cell membrane of microorganisms, leading to their death. In electrochemical applications, it facilitates the transfer of ions, enhancing the efficiency of the devices .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-4-methylpyridinium hexafluorophosphate: Similar structure but different anion, leading to varied properties.
Uniqueness: 1-Butyl-4-methylpyridin-1-ium benzoate is unique due to its specific combination of the pyridinium cation and benzoate anion, which imparts distinct properties such as high thermal stability and low volatility. These characteristics make it suitable for specialized applications in various fields .
Properties
CAS No. |
920759-11-1 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C10H16N.C7H6O2/c1-3-4-7-11-8-5-10(2)6-9-11;8-7(9)6-4-2-1-3-5-6/h5-6,8-9H,3-4,7H2,1-2H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
OAZYRGDWSGNZSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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